10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its role as a photocatalyst in organic synthesis, particularly in visible-light-mediated reactions.
Vorbereitungsmethoden
The synthesis of 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid typically involves the reaction of 10-methylacridinium derivatives with trifluoromethanesulfonic acid. One common method includes the use of 9-mesityl-10-methylacridinium perchlorate as a precursor, which undergoes a reaction with trifluoromethanesulfonic acid under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is known to undergo various chemical reactions, including:
Oxidation: It can act as a photocatalyst in oxidation reactions, utilizing visible light to facilitate the transfer of electrons.
Reduction: The compound can also participate in reduction reactions, often in the presence of specific reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include aerial dioxygen, specific reducing agents, and various substrates depending on the desired product . The major products formed from these reactions are often complex organic molecules that are valuable in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to facilitate electron transfer makes it useful in studies related to biological electron transport chains.
Medicine: Research is ongoing to explore its potential in photodynamic therapy, where light-activated compounds are used to treat diseases.
Industry: Its role in catalyzing chemical reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid exerts its effects involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state facilitates single-electron transfer (SET) processes, enabling various chemical transformations . The molecular targets and pathways involved include the activation of substrates through electron transfer, leading to the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid include:
9-Mesityl-10-methylacridinium perchlorate: Used as a photocatalyst in similar reactions.
10-methyl-9-acridin-10-iumcarboxylic acid (2-nitrophenyl) ester;trifluoromethanesulfonate: Another derivative with comparable properties.
10-methyl-9-acridin-10-iumcarboxylic acid (2,6-dimethoxyphenyl) ester;trifluoromethanesulfonate: Known for its use in specific synthetic applications.
The uniqueness of this compound lies in its specific structural features and its efficiency as a photocatalyst in visible-light-mediated reactions, making it a valuable tool in modern synthetic chemistry.
Eigenschaften
Molekularformel |
C16H12F3NO5S |
---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
InChI-Schlüssel |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)[O-].C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.